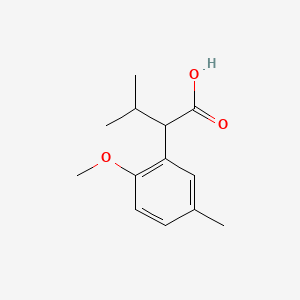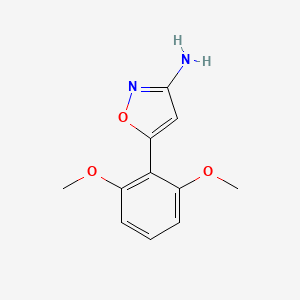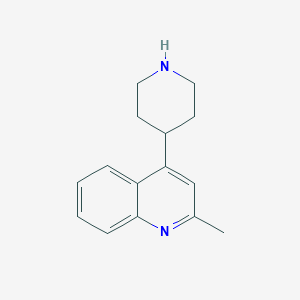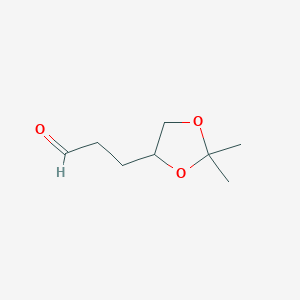
1-Amino-3-(pyridin-3-yl)propan-2-oldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method includes the reaction of 3-pyridinecarboxaldehyde with nitromethane, followed by reduction and subsequent reaction with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride: Similar structure but different position of the amino group.
3-amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride: Another positional isomer with different chemical properties.
Uniqueness
1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Propiedades
Fórmula molecular |
C8H14Cl2N2O |
|---|---|
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
1-amino-3-pyridin-3-ylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-5-8(11)4-7-2-1-3-10-6-7;;/h1-3,6,8,11H,4-5,9H2;2*1H |
Clave InChI |
YVQBOICNQMAPBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CC(CN)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)






![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)

![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)



